Molecular Size and Rotatable Bond Differentiation: Target Compound vs. N1-(Oxolan-3-yl)methyl and N1-(Oxolan-3-yl) Analogs
The target compound (MW 211.26) is 16–26% larger than its closest direct-connection analogs 5-methyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine (MW 181.23) and 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine (MW 167.21). The oxolan-3-yloxy methyl linker introduces an additional ether oxygen atom and increases the rotatable bond count by approximately 1–2 bonds relative to oxolan-3-ylmethyl analogs . Computed physicochemical parameters for the target compound include AlogP ~1.29, topological polar surface area (TPSA) ~90.65 Ų, and 7 rotatable bonds .
| Evidence Dimension | Molecular weight (MW, g/mol) and structural complexity |
|---|---|
| Target Compound Data | MW 211.26; TPSA ~90.65 Ų; 7 rotatable bonds; HBA 5; HBD 2 |
| Comparator Or Baseline | 5-Methyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine: MW 181.23, TPSA ~64.9 Ų ; 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine: MW 167.21 |
| Quantified Difference | MW increase of ~16% (30.03 Da) vs. oxolan-3-ylmethyl analog; ~26% (44.05 Da) vs. oxolan-3-yl analog; TPSA increase of ~40% vs. oxolan-3-ylmethyl analog |
| Conditions | Calculated physicochemical properties from vendor and database records; no experimental permeability or solubility data available for the target compound. |
Why This Matters
Higher MW and TPSA may reduce passive membrane permeability relative to smaller analogs, which is a critical consideration for cell-based assay design and in vivo applications.
